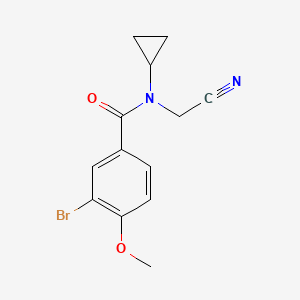
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Mechanism Of Action
The mechanism of action of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Biochemical and Physiological Effects
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Advantages And Limitations For Lab Experiments
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, its cytotoxicity and potential side effects limit its use in in vivo studies. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the study of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide. One direction is the development of new antimicrobial agents based on the structure of this compound. Another direction is the further investigation of its potential use as a fluorescent probe for imaging cellular structures. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized and modified by various researchers, and it has been found to exhibit unique biochemical and physiological effects. While it has several advantages for lab experiments, its limitations and potential side effects need to be further investigated. There are several potential future directions for the study of this compound, including the development of new antimicrobial agents and the investigation of its potential use as a fluorescent probe for imaging cellular structures.
Synthesis Methods
The synthesis of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with cyclopropylamine, followed by the addition of sodium cyanide and bromine. The resulting product is then purified using column chromatography. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
properties
IUPAC Name |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-12-5-2-9(8-11(12)14)13(17)16(7-6-15)10-3-4-10/h2,5,8,10H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLUJKUFFPWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)
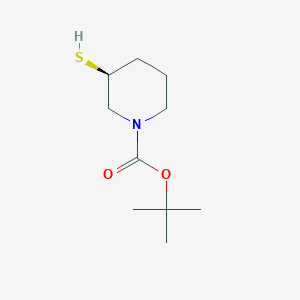
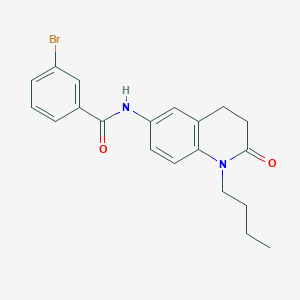

![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)
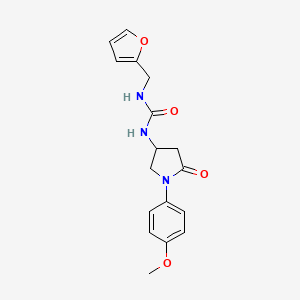
![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)
![3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2990440.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)
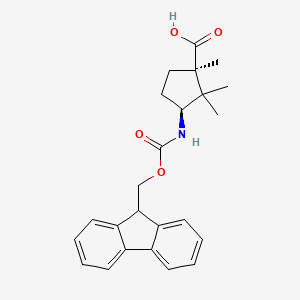
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)
![N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2990449.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2990450.png)
![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)